![molecular formula C6H8BrClN2S B1287908 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride CAS No. 949922-52-5](/img/structure/B1287908.png)

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2,6-bis(1-triazolo)pyridine and its metal complexes is described, where the compound was characterized using IR and NMR, and its regiochemistry was confirmed by single crystal X-ray analysis . Another study reports the reaction of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones, leading to selective quaternization and oxidative aromatization, which could be analogous to reactions involving 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . Additionally, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization is discussed, highlighting the susceptibility of certain brominated compounds to ring isomerization and their utility as synthetic intermediates .

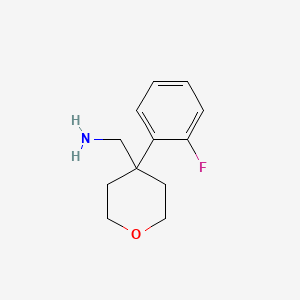

Molecular Structure Analysis

The molecular structure of brominated heterocycles is crucial for understanding their reactivity and potential applications. Single-crystal X-ray analysis is a common technique used to unambiguously confirm the structure of such compounds . The presence of bromine atoms in these molecules often facilitates further chemical modifications due to their reactivity, which can be exploited in the synthesis of more complex molecules.

Chemical Reactions Analysis

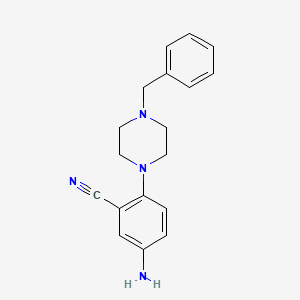

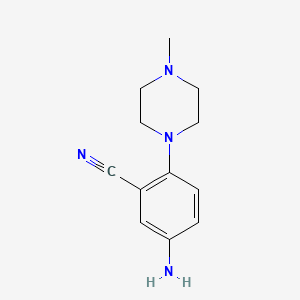

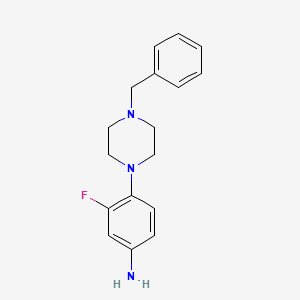

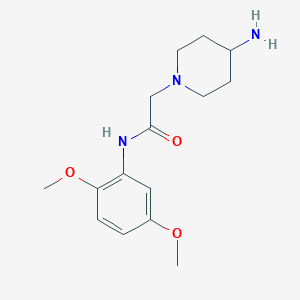

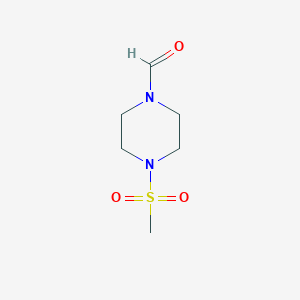

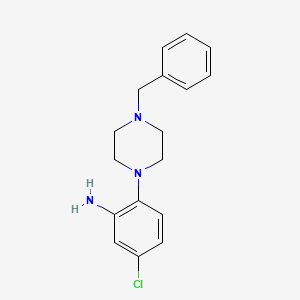

Brominated heterocycles undergo a variety of chemical reactions. For example, the Dimroth rearrangement is a reaction that can convert certain triazolopyrimidines into their isomeric forms . The presence of bromine also allows for reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which are useful for the diversification of these compounds . Additionally, reactions with nucleophiles such as piperidine or morpholine can lead to the formation of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of halogen atoms like bromine can affect the compound's boiling point, solubility, and stability. For example, the stability of C-5-substituted 1,2,4-triazolo[4,3-c]pyrimidines allows for their isolation in pure form, whereas unsubstituted analogs are prone to isomerization . These properties are important when considering the compound's applications in synthesis and drug design.

Scientific Research Applications

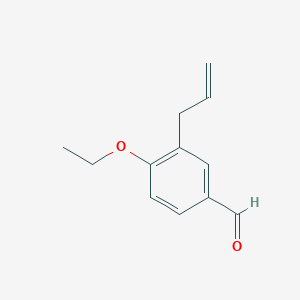

Regioselective Functionalization of Pyridines

Regioselective functionalization of pyridines, including structures related to 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, has been explored using directed metalation or halogen/metal exchange. This process allows for the modification of the pyridine scaffold under various conditions, showcasing the versatility of this compound in synthetic chemistry. Such functionalizations are crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Manolikakes et al., 2013).

Heterocyclic N-oxide Molecules in Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, which can be synthesized from pyridine-based structures similar to 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, have shown significant importance. These compounds serve as versatile synthetic intermediates with applications in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, highlighting their potential in both organic synthesis and catalysis (Li et al., 2019).

Pyridine Derivatives in Medicinal Applications and Chemosensing

Pyridine derivatives, related to the chemical structure of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, play a significant role in medicinal chemistry due to their diverse biological activities. These derivatives are utilized in the development of drugs with antifungal, antibacterial, antioxidant, and anti-inflammatory properties. Additionally, they show potential as chemosensors for the determination of various ions and species, underlining their importance in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones

The pyranopyrimidine core, which can be synthesized using reactions involving compounds like 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, is crucial for the pharmaceutical industry. This core structure has wide applicability, including the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, showcasing the compound's potential in the development of new medicinal agents (Parmar et al., 2023).

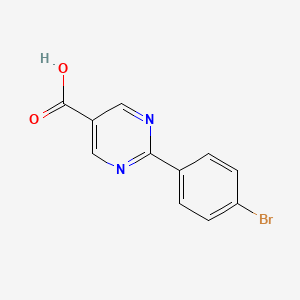

Pyridine-based Cu(II) Complexes as Anticancer Agents

The complexation of pyridine derivatives with metals such as Cu(II) forms stable complexes that exhibit enhanced biological activities compared to the pyridine alone. Pyridine-based Cu(II) complexes, derived from structures akin to 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, have shown excellent anticancer potency against various cancer cell lines, indicating their potential as future anticancer agents (Alshamrani, 2023).

Safety and Hazards

properties

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOWGJGHBQXXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(S2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957870 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365996-07-2 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)